molecular formula C18H12N2O3S B15219616 1-(2-Oxo-2H-1-benzopyran-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 66042-99-7

1-(2-Oxo-2H-1-benzopyran-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B15219616
CAS No.: 66042-99-7
M. Wt: 336.4 g/mol
InChI Key: WWQVVCBPDLNPGL-UHFFFAOYSA-N
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Description

1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2H-chromen-6-carbaldehyde with thiourea and aniline derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or chromen ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
  • (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate
  • 7-Hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide

Uniqueness

1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific structural features, such as the presence of both chromen and thioxoimidazolidinone moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of 1-(2-Oxo-2H-chromen-6-yl)-3-phenyl-2-thioxoimidazolidin-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

66042-99-7

Molecular Formula

C18H12N2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

1-(2-oxochromen-6-yl)-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H12N2O3S/c21-16-11-19(18(24)20(16)13-4-2-1-3-5-13)14-7-8-15-12(10-14)6-9-17(22)23-15/h1-10H,11H2

InChI Key

WWQVVCBPDLNPGL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)N1C2=CC3=C(C=C2)OC(=O)C=C3)C4=CC=CC=C4

Origin of Product

United States

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